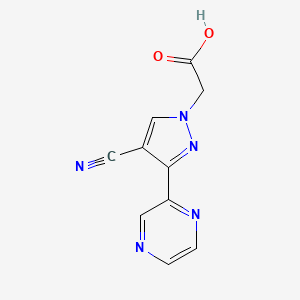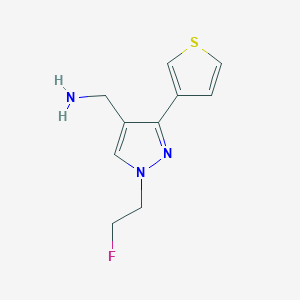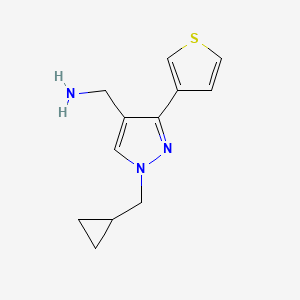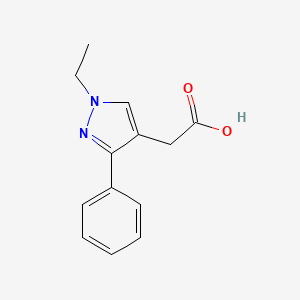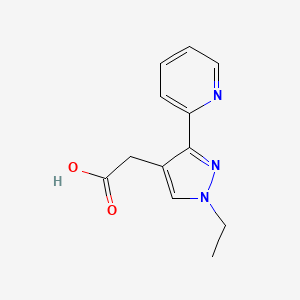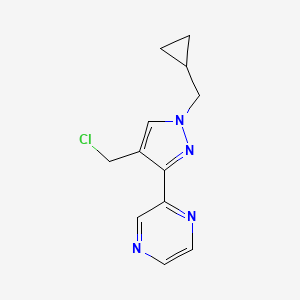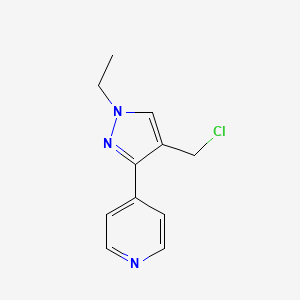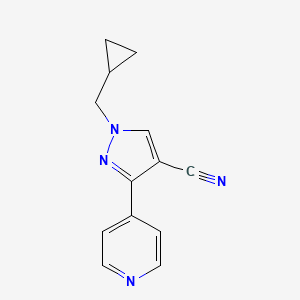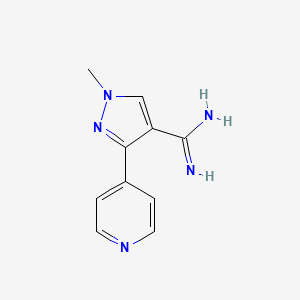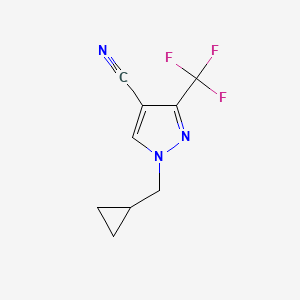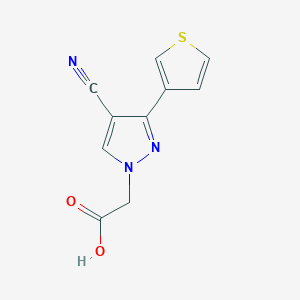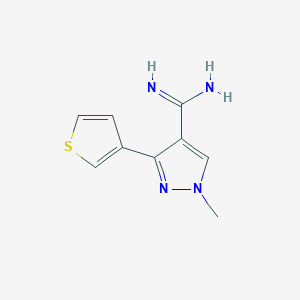
3-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, or BMPP, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that is used in a variety of different areas, including organic synthesis, biochemistry, and drug discovery. BMPP has been studied extensively and has been used to synthesize a variety of different compounds. Its unique structure and reactivity make it an attractive target for further research.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related pyrazole derivatives have been extensively studied. For instance, a bifunctional chelate intermediate of time-resolved fluorescence immunoassay was prepared, showcasing the compound's utility in developing diagnostic tools (Pang Li-hua, 2009).
- Another study focused on the photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines, their dimers, and alcohol complexes, illustrating the complex's photoreactive properties and potential applications in photophysical studies (V. Vetokhina et al., 2012).
Coordination Chemistry and Catalysis
- The formation of complexes with metal-binding domains was explored, demonstrating the compound's relevance in coordination chemistry and the creation of novel catalysts (Clare A. Tovee et al., 2010).
- Synthesis of new polyheterocyclic ring systems derived from related pyrazole compounds indicates potential applications in developing new materials and catalysts (E. Abdel‐Latif et al., 2019).
Photophysical and Electrochemical Applications
- Studies on related pyrazolyl-based ligands in polynuclear complexes suggest applications in materials science, particularly in devices requiring specific photophysical or electrochemical properties (Qiao-Hua Wei et al., 2008).
- The exploration of pyrazolylpyridines in iridium tetrazolate complexes for color tuning in light-emitting devices underscores the potential in optoelectronic applications (S. Stagni et al., 2008).
properties
IUPAC Name |
3-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-2-6-16-9-11(7-13)12(15-16)10-4-3-5-14-8-10/h1,3-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFJUFYNJMRTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




